

# SRA880: A Technical Guide to its Research Applications in Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SRA880   |           |
| Cat. No.:            | B1662450 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

SRA880 is the first non-peptide, selective antagonist for the somatostatin sst(1) receptor, a G protein-coupled receptor implicated in a variety of physiological processes within the central nervous system. This technical guide provides a comprehensive overview of the current research applications of SRA880 in neuroscience. It details the in vitro pharmacological profile of SRA880, its proposed mechanism of action in the context of depression, and outlines the experimental protocols utilized in its characterization. While preclinical evidence suggests a potential therapeutic role for SRA880 in mood disorders, its application in other neurological conditions such as Alzheimer's disease, Parkinson's disease, or stroke has not been documented in publicly available literature. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of targeting the sst(1) receptor with SRA880.

# **Core Pharmacology of SRA880**

**SRA880** distinguishes itself as a potent and selective antagonist of the sst(1) receptor. Its in vitro pharmacological properties have been well-characterized across various species, demonstrating high affinity and competitive antagonism.

### In Vitro Binding Affinity and Functional Antagonism



The initial characterization of **SRA880** revealed its high affinity for the sst(1) receptor in native and recombinant systems. The binding affinity (pKd) and functional antagonist potency (pKB) are summarized in the table below.[1]

| Parameter                                  | Species/System                  | Value     |
|--------------------------------------------|---------------------------------|-----------|
| pKd (Binding Affinity)                     | Rat Cerebral Cortex             | 8.6       |
| Mouse Cerebral Cortex                      | 7.8                             |           |
| Monkey Cerebral Cortex                     | 8.2                             | _         |
| Human Cerebral Cortex                      | 8.3                             | _         |
| Human Recombinant sst(1)                   | 8.0 - 8.1                       | _         |
| pKB (Functional Antagonism)                | SRIF-induced inhibition of cAMP | 7.5 - 7.7 |
| SRIF-stimulated GTPyS binding              | 7.5 - 7.7                       |           |
| SRIF-stimulated luciferase gene expression | 7.5 - 7.7                       |           |

Table 1: In Vitro Pharmacological Profile of **SRA880**. Data extracted from Hoyer et al., 2004.[1]

**SRA880** displays significantly lower affinity for other somatostatin receptor subtypes (sst(2), sst(3), sst(4), and sst(5)), with pKd values less than or equal to 6.0.[1] It also shows low affinity for a wide range of other neurotransmitter receptors, with the exception of the human dopamine D4 receptor.[1]

# **Research Applications in Neuroscience**

The primary area of investigation for **SRA880** in neuroscience has been its potential as a novel antidepressant therapy. The underlying hypothesis is that by blocking the inhibitory sst(1) autoreceptor, **SRA880** can enhance somatostatinergic neurotransmission, leading to antidepressant-like effects.

# **Antidepressant-like Effects**



Preclinical studies in mice have suggested that the administration of **SRA880** can produce antidepressant-like effects. A study by Nilsson and colleagues in 2012 indicated that **SRA880** increases the release of somatostatin (SRIF) in the brain and can counteract depressive-like symptoms.[2] This effect is thought to be mediated by the blockade of the sst(1) receptor, which acts as an autoreceptor, providing negative feedback on somatostatin release.[2] By antagonizing this receptor, **SRA880** is proposed to disinhibit somatostatin release, thereby augmenting its signaling through other somatostatin receptor subtypes, such as sst(2) and sst(3), which are implicated in the regulation of mood.[2]

Note: Despite extensive searches, the specific quantitative data and detailed experimental protocols from the Nilsson et al. (2012) study were not publicly available. Therefore, the following sections on in vivo data and protocols are based on general methodologies for similar preclinical antidepressant studies.

## **Preclinical In Vivo Data (Hypothetical Representation)**

The following table represents the type of quantitative data that would be expected from preclinical studies investigating the antidepressant-like effects of **SRA880**.

| Behavioral Test            | Treatment Group           | Parameter              | Result   |
|----------------------------|---------------------------|------------------------|----------|
| Forced Swim Test           | Vehicle                   | Immobility Time (s)    | 180 ± 15 |
| SRA880 (10 mg/kg)          | Immobility Time (s)       | 120 ± 12               |          |
| Imipramine (20 mg/kg)      | Immobility Time (s)       | 110 ± 10               |          |
| Sucrose Preference<br>Test | Vehicle                   | Sucrose Preference (%) | 65 ± 5   |
| SRA880 (10 mg/kg)          | Sucrose Preference<br>(%) | 85 ± 4                 |          |
| Imipramine (20 mg/kg)      | Sucrose Preference<br>(%) | 88 ± 3                 |          |

\*p < 0.05 compared to vehicle. Data are represented as mean  $\pm$  SEM. Table 2: Hypothetical Preclinical Data for **SRA880** in Mouse Models of Depression. This table is for illustrative purposes only, as the specific data from in vivo studies with **SRA880** were not available.



# **Experimental Methodologies**In Vitro Characterization Protocols

The following protocols are based on the methodologies described by Hoyer et al. (2004) for the in vitro characterization of **SRA880**.[1]

- Objective: To determine the binding affinity (Kd) of SRA880 for the sst(1) receptor.
- Tissues/Cells: Membranes from rat, mouse, monkey, or human cerebral cortex, or cells expressing recombinant human sst(1) receptors.
- Radioligand: [1251]-labeled somatostatin analogue.
- Procedure:
  - Incubate tissue or cell membranes with a fixed concentration of the radioligand.
  - Add increasing concentrations of unlabeled SRA880.
  - Incubate to allow binding to reach equilibrium.
  - Separate bound from free radioligand by rapid filtration.
  - Measure the amount of bound radioactivity using a gamma counter.
  - Analyze the data using non-linear regression to determine the IC₅₀, which is then converted to a Ki value. The pKd is the negative logarithm of the Ki.
- Objective: To determine the functional antagonist potency (KB) of SRA880.
- Cells: Cells expressing the sst(1) receptor (e.g., CHO-K1 cells).
- Procedure:
  - Pre-incubate cells with increasing concentrations of SRA880.
  - Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.



- Add a concentration-response curve of somatostatin (SRIF) to inhibit cAMP accumulation.
- Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF).
- Analyze the rightward shift of the SRIF concentration-response curve in the presence of SRA880 to calculate the pKB value using the Schild equation.

# In Vivo Behavioral Testing Protocols (General Methodology)

The following are generalized protocols for behavioral tests commonly used to assess antidepressant-like activity in mice. The specific parameters for studies involving **SRA880** are not publicly available.

- Objective: To assess behavioral despair, a common measure in models of depression.
- Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
- Procedure:
  - Administer SRA880 or vehicle to the mice at a predetermined time before the test.
  - Gently place each mouse into the cylinder of water for a 6-minute session.
  - Record the session using a video camera.
  - Score the duration of immobility (floating without active movements other than those necessary to keep the head above water) during the last 4 minutes of the test.
  - A decrease in immobility time is indicative of an antidepressant-like effect.
- Objective: To measure anhedonia, a core symptom of depression, by assessing the preference for a sweetened solution over water.
- Apparatus: Home cages equipped with two drinking bottles.



#### Procedure:

- Acclimatize mice to the presence of two bottles, one with water and one with a sucrose solution (e.g., 1%).
- Following a period of food and water deprivation (e.g., 4 hours), present the mice with preweighed bottles of water and sucrose solution for a set period (e.g., 1-2 hours).
- Measure the consumption from each bottle by weighing them at the end of the period.
- Calculate the sucrose preference as: (sucrose solution consumed / total liquid consumed)
   x 100.
- An increase in sucrose preference in the SRA880-treated group compared to the vehicle group suggests an antidepressant-like effect.

# Signaling Pathways and Visualizations Proposed Mechanism of Action of SRA880 in Depression

**SRA880** is hypothesized to exert its antidepressant-like effects by modulating the somatostatin system. Somatostatin, upon release, can act on presynaptic sst(1) autoreceptors to inhibit its own further release. **SRA880**, as an antagonist of these receptors, blocks this negative feedback loop.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. SRA880, in vitro characterization of the first non-peptide somatostatin sst(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [SRA880: A Technical Guide to its Research Applications in Neuroscience]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662450#sra880-research-applications-in-neuroscience]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com